1-[(4-ethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride
Overview
Description
1-[(4-ethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C20H27ClN2O3S and its molecular weight is 411.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.1430916 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
A series of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride were synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. The development of these compounds, including modifications and extensive preclinical evaluations, led to the selection of specific derivatives for clinical evaluation due to their potent anti-HIV activity (Romero et al., 1994).
Adenosine A2B Receptor Antagonists
Research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines led to the development and characterization of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. These compounds were found to be promising in the context of therapeutic applications related to adenosine receptors, showcasing the versatility of piperazine derivatives in receptor targeting (Borrmann et al., 2009).
Cardiotropic Activity
A new group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized and evaluated for their cardiotropic activity. The structure-activity relationship revealed significant antiarrhythmic potential in specific derivatives, contributing to the understanding of the role of piperazine derivatives in cardiovascular therapeutic research (Mokrov et al., 2019).
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S.ClH/c1-3-17-7-9-20(10-8-17)26(23,24)22-13-11-21(12-14-22)16-18-5-4-6-19(15-18)25-2;/h4-10,15H,3,11-14,16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIQDYIVOJNSMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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